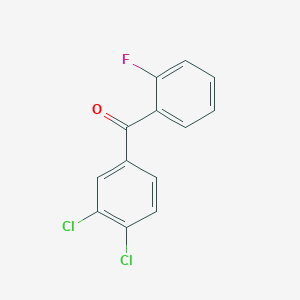
(3,4-Dichlorophenyl)(2-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dichlorophenyl)(2-fluorophenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two aromatic rings, one substituted with two chlorine atoms and the other with a fluorine atom, connected by a methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)(2-fluorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-dichlorobenzoyl chloride with 2-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production, making it suitable for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
(3,4-Dichlorophenyl)(2-fluorophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(3,4-Dichlorophenyl)(2-fluorophenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3,4-Dichlorophenyl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (3,4-Dichlorophenyl)(4-fluorophenyl)methanone
- (3,4-Dichlorophenyl)(2,5-difluorophenyl)methanone
- (3,4-Dichlorophenyl)(3-fluorophenyl)methanone
Uniqueness
(3,4-Dichlorophenyl)(2-fluorophenyl)methanone is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and biological activity. The presence of both chlorine and fluorine atoms provides distinct electronic and steric effects, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H7Cl2FO |
|---|---|
Peso molecular |
269.09 g/mol |
Nombre IUPAC |
(3,4-dichlorophenyl)-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C13H7Cl2FO/c14-10-6-5-8(7-11(10)15)13(17)9-3-1-2-4-12(9)16/h1-7H |
Clave InChI |
UACZXCHQVZEVBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


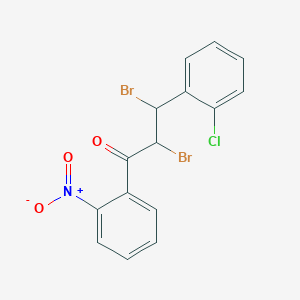

![Butanoic acid, 2-[(1-methylethyl)nitrosoamino]-](/img/structure/B14005599.png)

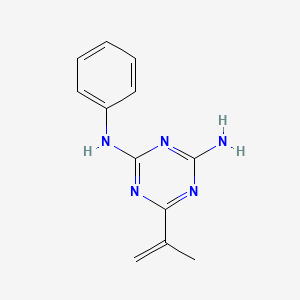
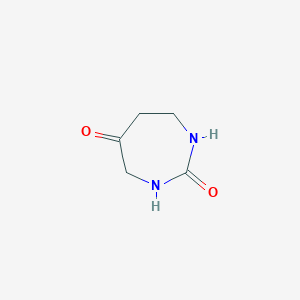
![4,6-Dichloro-2-(methylthio)-5-[(([3-(trifluoromethyl)benzoyl]oxy)imino)methyl]pyrimidine](/img/structure/B14005639.png)
![7-Oxobenzo[c]fluorene-6-carboxylic acid](/img/structure/B14005641.png)
![3-Bromo-7-(furan-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14005647.png)


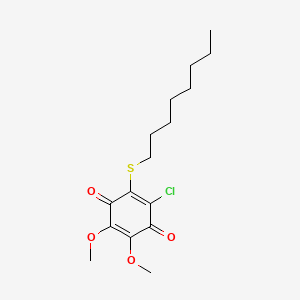

![2-bis(3,5-diphenylphenyl)phosphanyl-N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzamide](/img/structure/B14005682.png)
